molecular formula C12H5Cl2N3O4S B2556622 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 862807-45-2

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2556622
CAS No.: 862807-45-2
M. Wt: 358.15
InChI Key: SNONQIWUVOYFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse pharmacological properties, and a nitrofuran group, which is often associated with antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and chlorine, followed by chlorination to introduce the dichloro substituents.

    Attachment of Nitrofuran Group: The nitrofuran moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 5-nitrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to DNA gyrase, inhibiting bacterial DNA replication, while the nitrofuran group can generate reactive oxygen species (ROS) that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
  • N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
  • 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both benzothiazole and nitrofuran moieties, which confer a combination of antimicrobial and potential anticancer activities. This dual functionality makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3O4S/c13-5-1-2-6(14)10-9(5)15-12(22-10)16-11(18)7-3-4-8(21-7)17(19)20/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNONQIWUVOYFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.